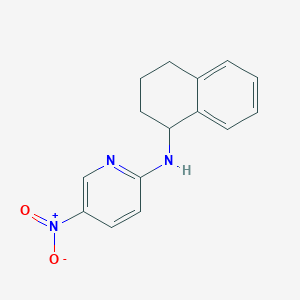![molecular formula C25H34N2O2 B5109387 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide is a synthetic compound that belongs to the class of opioids. It is commonly referred to as CPP-109 and is a derivative of the drug modafinil. CPP-109 is a potent inhibitor of the enzyme histone deacetylase (HDAC) and has been studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
CPP-109 inhibits the activity of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide, which leads to an increase in the acetylation of histones. This, in turn, leads to changes in gene expression, which can have a wide range of effects on cellular function. The exact mechanism by which CPP-109 exerts its therapeutic effects is not fully understood, but it is thought to involve changes in gene expression that lead to alterations in neuronal plasticity.
Biochemical and Physiological Effects
CPP-109 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of genes involved in neuronal plasticity, which can lead to improvements in cognitive function. It has also been shown to reduce the expression of genes involved in inflammation, which can have therapeutic applications in various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-109 has several advantages for use in laboratory experiments. It is a potent inhibitor of N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide and has been shown to have a wide range of effects on gene expression. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use in laboratory experiments. It is a synthetic compound and may have limited applicability to natural systems. It may also have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CPP-109. One potential application is in the treatment of addiction. CPP-109 has been shown to be effective in reducing drug-seeking behavior in preclinical studies and may have potential as a treatment for various types of addiction. Another potential application is in the treatment of depression and anxiety. CPP-109 has been shown to have antidepressant and anxiolytic effects in preclinical studies and may have potential as a treatment for these disorders. Finally, further research is needed to fully understand the mechanism by which CPP-109 exerts its therapeutic effects and to identify potential off-target effects that could limit its clinical applicability.
Synthesemethoden
CPP-109 is synthesized by a multi-step process starting from modafinil. The first step involves the conversion of modafinil to its acid form, which is then reacted with cyclopentylamine to yield the amide intermediate. The amide intermediate is then reacted with 1-[2-(2-methylphenyl)ethyl]-4-piperidine to form the final product, CPP-109.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been studied extensively for its potential therapeutic applications in various neurological disorders such as addiction, depression, and anxiety. It has been shown to be effective in reducing drug-seeking behavior in preclinical studies and has also been studied for its potential use in the treatment of alcohol addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-20-6-2-3-7-22(20)12-16-26-14-10-21(11-15-26)18-27(24-8-4-5-9-24)25(28)23-13-17-29-19-23/h2-3,6-7,13,17,19,21,24H,4-5,8-12,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKKEPRKNDREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![N-[3-(dimethylamino)propyl]-N'-phenyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]urea](/img/structure/B5109327.png)



![2-cyanoethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109356.png)

![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5109385.png)

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)